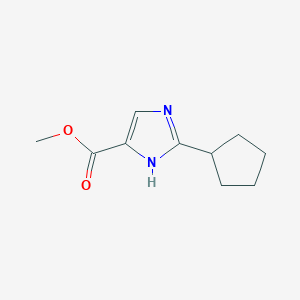
1-Ethanesulfonylpyrrolidin-3-ol
Overview
Description
1-Ethanesulfonylpyrrolidin-3-ol (ESP) is an organic compound with a unique chemical structure that has been of interest to scientists and researchers for its potential applications in various fields. ESP is a cyclic sulfonamide that can be synthesized from ethanesulfonyl chloride and pyrrolidine in a two-step reaction. It has been studied for its potential use in medicinal chemistry, biochemistry, and pharmacology due to its ability to interact with proteins and other molecules.
Scientific Research Applications
Organocatalyst in Asymmetric Michael Addition :
- 1-Ethanesulfonylpyrrolidin-3-ol derivatives, specifically 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, have been identified as effective organocatalysts in asymmetric Michael addition reactions. This process demonstrates good to high yield and excellent enantioselectivities, indicating the potential of these compounds in catalyzing significant organic reactions (Cui Yan-fang, 2008).
Synthesis of Fungicidal Compounds :
- The compound has been utilized in the synthesis of fungicidal agents. For instance, substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which show potential for pharmacological and agrochemical applications, have been synthesized using derivatives of 1-Ethanesulfonylpyrrolidin-3-ol (A. Kuzenkov & V. V. Zakharychev, 2009).
Extraction and Separation Processes :
- Research has shown that derivatives of 1-Ethanesulfonylpyrrolidin-3-ol can be used in the extraction and separation processes. For example, in the solvent extraction of Fe(III), compounds like N-decoxy-1-(pyridin-3-yl)ethanoimine have been tested and shown efficiency in iron recovery, indicating their utility in metallurgical processes (I. Wojciechowska et al., 2019).
Synthesis of Highly Substituted 2(1H)-Pyridones :
- The compound has been used in the synthesis of highly substituted 2(1H)-Pyridones, which are important in the development of various pharmaceutical agents. The process involves the use of 1-(Benzenesulfonyl-diazoacetyl)-pyrrolidin-2-one, highlighting its role in complex organic syntheses (A. Padwa et al., 1999).
Application in Oxidative Stress Research :
- Research has explored the role of oxidized lipid/amino acid reaction products, including those derived from 1-Ethanesulfonylpyrrolidin-3-ol, in oxidative stress. These compounds have been tested for antioxidative activity, suggesting their potential use in studying oxidative stress mechanisms (R. Zamora et al., 1997).
properties
IUPAC Name |
1-ethylsulfonylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-2-11(9,10)7-4-3-6(8)5-7/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUHOLKGQZCZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethanesulfonylpyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















